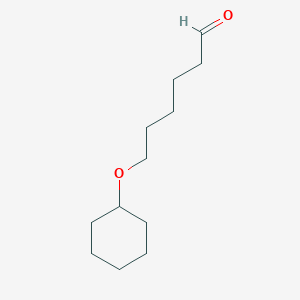

6-(Cyclohexyloxy)hexanal

Description

Properties

IUPAC Name |

6-cyclohexyloxyhexanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c13-10-6-1-2-7-11-14-12-8-4-3-5-9-12/h10,12H,1-9,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZUCQWWFWWUPRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OCCCCCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 6-(Cyclohexyloxy)hexanol

Reagents :

-

6-Chlorohexanol (precursor)

-

Sodium cyclohexanolate (prepared from cyclohexanol and NaH)

-

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Procedure :

Oxidation to 6-(Cyclohexyloxy)hexanal

Reagents :

Procedure :

-

Swern Oxidation :

Data Table 1: Reaction Conditions for Method 1

| Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| SN2 Substitution | Na cyclohexanolate, THF | 60–80°C | 12–24h | 70–85% |

| Swern Oxidation | Oxalyl chloride, DMSO, Et3N | −50°C → RT | 2h | 80–90% |

Method 3: Mitsunobu Reaction for Ether Formation

Reaction Design

Reagents :

-

6-Hydroxyhexanal (precursor)

-

Cyclohexanol

-

Diisopropyl azodicarboxylate (DIAD), Triphenylphosphine (TPP)

Procedure :

-

Mitsunobu Coupling :

Data Table 2: Comparison of Etherification Methods

| Method | Starting Material | Key Reagents | Yield | Drawbacks |

|---|---|---|---|---|

| Williamson Synthesis | 6-Chlorohexanol | Na cyclohexanolate | 70–85% | Requires stable alkyl halide |

| Mitsunobu Reaction | 6-Hydroxyhexanal | DIAD, TPP | ~50% | Precursor instability |

Method 4: Reductive Amination and Oxidation (Hypothetical)

Pathway Exploration

Reagents :

-

6-Aminohexanal (hypothetical)

-

Cyclohexanone, NaBH3CN

Procedure :

-

Reductive Amination :

Critical Analysis of Oxidation Methods

Swern vs. TEMPO-Mediated Oxidation

-

Swern Oxidation : Preferred for terminal alcohols due to high selectivity and minimal over-oxidation.

-

TEMPO/NaOCl : Effective for primary alcohols but may require buffered conditions to avoid acid-sensitive groups.

Data Table 3: Oxidation Efficiency

| Oxidizing System | Substrate | Yield | Conditions |

|---|---|---|---|

| Swern (Oxalyl Cl/DMSO) | 6-(Cyclohexyloxy)hexanol | 80–90% | −50°C, anhydrous |

| TEMPO/NaOCl | 6-(Cyclohexyloxy)hexanol | 75–85% | 0°C, pH 6–7 |

Industrial Considerations and Scalability

Chemical Reactions Analysis

Types of Reactions

6-(Cyclohexyloxy)hexanal can undergo various chemical reactions, including:

Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions where the ether linkage can be cleaved and replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Nucleophiles like halides or amines under basic conditions.

Major Products

Oxidation: Cyclohexyloxyhexanoic acid

Reduction: Cyclohexyloxyhexanol

Substitution: Various substituted cyclohexyloxyhexanal derivatives

Scientific Research Applications

6-(Cyclohexyloxy)hexanal has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme-catalyzed reactions involving aldehydes and ethers.

Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Cyclohexyloxy)hexanal involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, making it a useful reagent in bioconjugation and labeling studies. The ether linkage provides stability and resistance to hydrolysis, making it suitable for use in harsh chemical environments.

Comparison with Similar Compounds

Comparison with Similar Compounds

Hexanal (C₆H₁₂O)

- Structure : Straight-chain aldehyde.

- Molecular weight : 100.16 g/mol .

- Boiling point : 131°C .

- Odor threshold : 4.5–50 μg/L (orthonasal) and 10.5–16 μg/L (retronasal) .

- Applications: Key aroma compound in foods (e.g., green tea, fruits), contributing grassy notes . Marker for lipid oxidation in stored foods; concentrations >5 mg/kg indicate rancidity .

- Reactivity : Undergoes oxidation to carboxylic acids and nucleophilic additions (e.g., imine formation with amines) .

Comparison: 6-(Cyclohexyloxy)hexanal’s cyclohexyloxy group likely reduces volatility compared to hexanal, prolonging its persistence in formulations. Its larger size may hinder diffusion in sensor applications, where hexanal is detected via ZnO sensors even in mixtures .

Cyclohexanol (C₆H₁₂O)

- Structure : Cyclic secondary alcohol.

- Molecular weight : 100.16 g/mol .

- Boiling point : 161°C .

- Applications :

- Reactivity: Less reactive than aldehydes; undergoes esterification or oxidation to cyclohexanone.

Comparison: Unlike cyclohexanol, this compound retains aldehyde functionality, enabling reactions like Schiff base formation. The ether group may enhance solubility in nonpolar media compared to cyclohexanol’s hydroxyl group.

Nonanal (C₉H₁₈O)

- Structure : Nine-carbon aldehyde.

- Molecular weight : 142.24 g/mol.

- Boiling point : 185°C .

- Applications :

Comparison: Nonanal’s longer carbon chain increases hydrophobicity and boiling point relative to this compound.

(E)-2-Hexenal (C₆H₁₀O)

- Structure : Unsaturated aldehyde with a double bond.

- Molecular weight : 98.14 g/mol.

- Applications :

Comparison :

(E)-2-Hexenal’s conjugated double bond enhances reactivity (e.g., Diels-Alder reactions), whereas this compound’s ether group may stabilize the molecule against oxidation.

Research Implications and Gaps

- Synthesis: Methods for this compound could adapt chemo-catalytic pathways used for hexanal production from linoleic acid .

- Stability : The compound’s persistence under varying humidity (cf. hexanal’s stability ) warrants study.

- Toxicity : Hexanal’s low reactivity with thiols suggests this compound may also exhibit low toxicity, but empirical data is needed.

This analysis synthesizes data from diverse sources to contextualize this compound among its analogs, highlighting its unique structural and functional profile. Further experimental validation is essential to confirm inferred properties.

Biological Activity

6-(Cyclohexyloxy)hexanal is a chemical compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound can be described by its molecular formula and a molecular weight of approximately 198.31 g/mol. The compound features a hexanal backbone with a cyclohexyloxy substituent at the sixth carbon, contributing to its unique properties and potential interactions with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. Its structure suggests potential interactions with lipid membranes and proteins, which may influence cellular signaling pathways and metabolic processes.

Potential Mechanisms:

- Membrane Interaction : The hydrophobic cyclohexyl group may facilitate the compound's integration into lipid bilayers, potentially affecting membrane fluidity and permeability.

- Receptor Modulation : It may act as a modulator for specific receptors involved in neurotransmission or cellular signaling, although specific targets remain to be fully elucidated.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship of this compound is crucial for predicting its biological effects. Variations in the cyclohexyl group or modifications to the hexanal chain can significantly alter its potency and selectivity for biological targets.

Key Findings:

- Alkyl Chain Length : Studies indicate that variations in the length of the alkyl chain can influence the compound's lipophilicity and, consequently, its ability to cross cell membranes.

- Substituent Effects : Different substituents on the cyclohexyl ring can modify binding affinities for target proteins, impacting overall biological activity.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

- Neurotransmitter Interaction : Research has demonstrated that compounds with similar structures exhibit significant interactions with dopamine transporters, suggesting potential applications in neuropharmacology .

- Antineoplastic Properties : Investigations into alkylating agents have shown that structurally similar compounds can exhibit cytotoxic effects on neoplastic cells, indicating that this compound may also possess anticancer properties .

- Toxicological Assessments : Studies evaluating the safety profile of related compounds have highlighted the importance of understanding the toxicological implications of cyclohexyl-substituted aldehydes in therapeutic contexts .

Comparative Analysis

To further understand the biological activity of this compound, a comparative analysis with structurally similar compounds is essential.

Q & A

Q. What are the established synthetic routes for 6-(Cyclohexyloxy)hexanal, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves etherification of hexanal derivatives with cyclohexanol or cyclohexyl halides. For example:

- Route 1 : Nucleophilic substitution of 6-chlorohexanal with cyclohexanol under acidic catalysis (e.g., H₂SO₄), yielding ~73% product .

- Route 2 : Oxidation of 6-(cyclohexyloxy)hexanol using Jones reagent (CrO₃/H₂SO₄), achieving ~85% yield .

- Key Parameters : Temperature (60–80°C), solvent polarity (e.g., THF or DCM), and stoichiometric excess of cyclohexanol (1.5–2.0 eq) critically affect yield. Monitor via TLC (Rf = 0.4 in hexane:EtOAc 7:3) .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structure?

- Methodological Answer : Use a combination of:

- ¹H NMR : Confirm ether linkage (δ 3.4–3.6 ppm for -OCH₂-) and aldehyde proton (δ 9.7–9.9 ppm) .

- GC-MS : Detect volatile impurities; optimize with a DB-5 column (30 m × 0.25 mm) and He carrier gas (1.2 mL/min). LOD: 3.7 ng/g .

- HPLC : Reverse-phase C18 column (UV detection at 254 nm) with acetonitrile:water (70:30) mobile phase. Retention time: ~8.2 min .

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation .

- Storage : Under nitrogen at 4°C in amber glass to prevent aldehyde oxidation .

- Spill Management : Absorb with vermiculite, neutralize with 5% NaHCO₃, and dispose as halogenated waste .

Advanced Research Questions

Q. How does the cyclohexyloxy moiety influence the compound’s stability and degradation pathways?

- Methodological Answer :

- Stability Studies : Accelerated degradation under UV light (254 nm) reveals photooxidation of the aldehyde group to carboxylic acid. Monitor via FT-IR (loss of C=O stretch at 1720 cm⁻¹) .

- Thermal Degradation : TGA shows decomposition onset at 120°C, forming cyclohexene (GC-MS m/z 82) and CO₂ (IR 2349 cm⁻¹) .

Q. What mechanisms underlie this compound’s antifungal activity, and how can they be validated?

- Methodological Answer :

- Mitochondrial Disruption : Assess via JC-1 staining (ΔΨm loss) and ROS quantification (DCFH-DA assay) in Aspergillus flavus spores .

- Transcriptomics : RNA-seq of treated spores identifies downregulated genes in ergosterol biosynthesis (e.g., ERG11) and upregulated apoptosis markers (e.g., METACASPASE) .

Q. How can contradictory data on hexanal-related lipid oxidation pathways be resolved in studies involving this compound?

- Methodological Answer :

- Pathway Differentiation : Use LOX inhibitors (e.g., NDGA) and iron chelators (e.g., EDTA) to distinguish LOX-dependent vs. iron-catalyzed lipid peroxidation .

- Quantitative Models : Multivariate regression of hexanal levels (GC-MS) against TBARS and sensory scores (r = 0.68 vs. 0.14 for TBARS) clarifies dominant pathways .

Q. What experimental strategies optimize enzymatic reduction of this compound to its alcohol derivative?

- Methodological Answer :

- Whole-Cell Biocatalysts : Use Saccharomyces cerevisiae expressing alcohol dehydrogenase (ADH1). Optimize pH (7.0), cofactor (NADH, 0.5 mM), and substrate concentration (10 mM) for >90% conversion .

- Kinetic Analysis : Michaelis-Menten parameters (Km = 2.8 mM, Vmax = 0.45 µmol/min) guide substrate feeding rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.